2,5-Dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)-1H-pyrrole-3-acetic acid
Overview
Description
2,5-Dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)-1H-pyrrole-3-acetic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)-1H-pyrrole-3-acetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Oxidation and Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)-1H-pyrrole-3-acetic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1,2-diphenyl-5-oxo-1H-pyrrole-3-acetic acid: Lacks the phenylamino group.
1,2-Diphenyl-5-oxo-4-(phenylamino)-1H-pyrrole-3-acetic acid: Lacks the dihydro group.
2,5-Dihydro-1,2-diphenyl-5-oxo-4-(methylamino)-1H-pyrrole-3-acetic acid: Contains a methylamino group instead of a phenylamino group.
Uniqueness
The presence of the phenylamino group in 2,5-Dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)-1H-pyrrole-3-acetic acid may confer unique properties such as increased steric hindrance, altered electronic distribution, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
2-(4-anilino-5-oxo-1,2-diphenyl-2H-pyrrol-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-21(28)16-20-22(25-18-12-6-2-7-13-18)24(29)26(19-14-8-3-9-15-19)23(20)17-10-4-1-5-11-17/h1-15,23,25H,16H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLADQBGUSGWRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932626 | |
Record name | (4-Anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145510-86-7 | |
Record name | 1H-Pyrrole-3-acetic acid, 2,5-dihydro-1,2-diphenyl-5-oxo-4-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145510867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Anilino-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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